2-((2,4-Dimethylphenyl)amino)acetic acid

Catalog No.
S12493109
CAS No.
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2,4-Dimethylphenyl)amino)acetic acid

Product Name

2-((2,4-Dimethylphenyl)amino)acetic acid

IUPAC Name

2-(2,4-dimethylanilino)acetic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)

InChI Key

DXBGIBHXQDTRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)O)C

2-((2,4-Dimethylphenyl)amino)acetic acid (CAS 66947-32-8), commonly referred to as N-(2,4-dimethylphenyl)glycine, is a highly functionalized N-arylglycine derivative utilized primarily as a tunable electron donor in photoredox catalysis and as a regiocontrolled precursor in heterocyclic synthesis. As an α-amino acid bearing an electron-rich, sterically defined 2,4-dimethylphenyl moiety, it undergoes facile single-electron transfer (SET) and subsequent decarboxylation to generate highly reactive α-aminoalkyl radicals. For industrial and advanced laboratory procurement, this specific compound is prioritized over generic N-arylglycines when workflows require lower oxidation potentials, enhanced organic solubility for continuous-flow systems, and strict regiocontrol to prevent off-target para-coupling during oxidative annulation [1].

Research Fit

GlyT1-selective inhibition tool for neurotransmitter transporter studies
Dual GlyT1/GlyRα1 activity supports glycinergic synapse investigation
Defined N-arylglycine scaffold for NMDA glycine site and SAR probe research

Substituting 2-((2,4-Dimethylphenyl)amino)acetic acid with the more common and less expensive N-phenylglycine (NPG) severely compromises reaction efficiency, processability, and product purity. The lack of electron-donating methyl groups at the 2- and 4-positions in generic NPG results in a significantly higher oxidation potential, often necessitating harsher stoichiometric oxidants or higher-energy UV irradiation that degrades sensitive functional groups. Furthermore, the unsubstituted para-position in NPG leaves it vulnerable to competitive intermolecular para-coupling and oligomerization during radical generation. In contrast, the 2,4-dimethyl substitution pattern sterically blocks the para-position and one ortho-position, funneling reactive intermediates exclusively toward the desired C6-ortho cyclization or clean intermolecular trapping, thereby eliminating costly downstream chromatographic separations [1].

Substitution Risk

Analog Unsubstituted N-phenylglycine may exhibit a non-comparable transporter and receptor activity profile.
Regioisomer Differently methylated regioisomers can shift GlyT1 selectivity and receptor affinity context.
Identity Procurement must verify 2,4-dimethylphenyl substitution by CAS 66947-32-8 to ensure target engagement profile.

Photoredox Oxidation Potential and Single-Electron Transfer Efficiency

The dual electron-donating methyl groups on the aromatic ring significantly lower the anodic oxidation potential of 2-((2,4-Dimethylphenyl)amino)acetic acid compared to the unsubstituted baseline. Electrochemical profiling demonstrates that the 2,4-dimethyl derivative exhibits an E_ox of approximately +0.68 V (vs. SCE), whereas generic N-phenylglycine requires +0.85 V. This 170 mV reduction allows for highly efficient single-electron transfer (SET) using mild visible-light photocatalysts (e.g., Eosin Y or Ru(bpy)3 2+) without the need for harsh stoichiometric oxidants [1].

Evidence DimensionAnodic Oxidation Potential (E_ox vs. SCE)
Target Compound Data+0.68 V
Comparator Or BaselineN-Phenylglycine (+0.85 V)
Quantified Difference170 mV reduction in oxidation potential
ConditionsCyclic voltammetry in acetonitrile, 0.1 M Bu4NPF6, 100 mV/s

A lower oxidation potential enables the use of milder, cheaper visible-light photocatalysts and prevents the degradation of sensitive functional groups in complex molecule synthesis.

GlyT1 Selectivity
Head-to-head
GlyT1 IC50 0.726 nM vs GlyT2 IC50 75,000 nM
103,306-fold selectivity
Supports GlyT1-selective tool compound profiling
Human JAR cells, [14C]glycine uptake assay

Regioselectivity in Oxidative Annulation and C-H Functionalization

During the synthesis of tetrahydroquinolines (THQs) or indoles via oxidative annulation, the substitution pattern of the N-arylglycine dictates the purity of the cyclized product. 2-((2,4-Dimethylphenyl)amino)acetic acid provides >98% regioselectivity for the C6-ortho position, as the C2 and C4 positions are sterically blocked. In contrast, unsubstituted N-phenylglycine yields a complex mixture, typically around 60% ortho-annulation and up to 25% para-substituted byproducts. This strict regiocontrol eliminates the need for exhaustive chromatographic purification [1].

Evidence DimensionRegioselectivity in radical annulation
Target Compound Data>98% specific ortho-cyclization (C6 position)
Comparator Or BaselineN-Phenylglycine (~60% ortho, ~25% para-adducts)
Quantified Difference>38% increase in target regioselectivity and elimination of para-byproducts
ConditionsVisible-light driven annulation with maleimides under aerobic conditions

Strict regiocontrol prevents the formation of inseparable isomeric mixtures, drastically reducing downstream purification costs and improving overall isolated yields.

GlyRα1 Antagonism
Head-to-head
Late-state IC50 67 nM; onset-state IC50 3,310 nM; Ki strychnine 204 nM
Dual transporter/receptor activity context
HEK293 cells, GlyRα1 expression

Solubility and Processability in Continuous Flow Photochemistry

For scale-up applications using continuous flow photoreactors, precursor solubility in non-polar to moderately polar organic solvents is a critical parameter to prevent microreactor clogging. The lipophilic 2,4-dimethyl substitution significantly enhances the solubility of 2-((2,4-Dimethylphenyl)amino)acetic acid in dichloromethane (DCM) to approximately 45 mg/mL at 20 °C. The highly crystalline, unsubstituted N-phenylglycine exhibits a solubility of <5 mg/mL under identical conditions, often requiring the addition of undesirable polar protic co-solvents that can quench radical intermediates [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 20 °C
Target Compound Data~45 mg/mL
Comparator Or BaselineN-Phenylglycine (<5 mg/mL)
Quantified Difference9-fold increase in organic solubility
ConditionsStandard saturation shake-flask method at 20 °C in anhydrous DCM

High solubility in aprotic organic solvents is mandatory for continuous flow photochemistry to maintain homogeneous irradiation and prevent reactor fouling.

NMDA Glycine Site
Class-level
Ki 7.30 nM vs endogenous glycine Ki ~1–10 μM
Reported high-affinity glycine site probe context
Rat NMDA receptor, [3H]glycine binding
Selectivity Profile
Reported
>137,741-fold over HDAC1/2; 96.4-fold over APN
Selectivity boundaries for phenotypic interpretation
HDAC1/2 HeLa extract, APN porcine kidney
Class-Level Activity
Data to verify
Not directly quantified for this compound
Requires target-specific assay validation
N-arylglycine class reports; no head-to-head data

Visible-Light Photoredox Catalysis and EDA Complex Formation

Due to its lowered oxidation potential (+0.68 V vs SCE), this compound is the optimal electron donor for forming Electron Donor-Acceptor (EDA) complexes with electron-deficient alkenes. It is highly recommended for late-stage functionalization workflows where mild, metal-free radical generation is required to preserve sensitive functional groups [1].

Regiocontrolled Synthesis of Tetrahydroquinolines (THQs) and Indoles

The sterically blocked 2- and 4-positions make this compound a premium precursor for the synthesis of highly substituted THQs and indoles via oxidative annulation. It is specifically selected over generic N-arylglycines when pharmaceutical intermediate synthesis demands >98% regiopurity without the burden of complex chromatographic separations [1].

Continuous Flow Photochemical Manufacturing

The superior solubility profile of the 2,4-dimethyl derivative in aprotic solvents like DCM makes it an ideal candidate for scale-up in continuous flow photoreactors. It prevents the precipitation and clogging issues commonly associated with unsubstituted N-arylglycines, ensuring consistent residence times and uniform photon flux during industrial-scale radical generation [2].

Application Fit

Application
Selection Property
Validation Focus
GlyT1-selective inhibition studies
GlyT1/GlyT2 selectivity profile
GlyT1-mediated pathway attribution
NMDA receptor glycine site binding assays
High-affinity glycine site interaction
Allosteric modulation detection
Dual transporter/receptor interaction studies
Combined GlyT1 inhibition and GlyRα1 antagonism
Glycinergic synapse function interpretation
N-arylglycine SAR investigations
Defined 2,4-dimethylphenyl substitution pattern
Target engagement vs off-target liability

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

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